

Application Notes and Protocols: Niraparib in Cancer Research Models

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Compound of Interest

Compound Name: Niraparib (R-enantiomer)

Cat. No.: B1678939

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Introduction

Niraparib is a potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] It is a critical tool in cancer research, particularly for studying DNA repair mechanisms and inducing synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 and BRCA2 mutations.[1][3] While the user's request specified the R-enantiomer of Niraparib, it is crucial to note that the clinically approved and commercially available form of Niraparib, sold under the brand name Zejula, is the S-enantiomer.[5][6] Research indicates that while both enantiomers exhibit inhibitory activity against PARP-1, the S-enantiomer is significantly more potent in cell-based assays.[1][7][8] Therefore, these application notes will focus on Niraparib (S-enantiomer) and provide comparative data for the R-enantiomer where available.

Mechanism of Action

Niraparib's primary mechanism of action involves the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][9] By inhibiting PARP, Niraparib leads to the accumulation of unrepaired SSBs, which can then generate more lethal double-strand breaks (DSBs) during DNA replication.[9] In cancer cells with deficient HR repair pathways (e.g., BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death—a concept known as synthetic lethality.[3]

Furthermore, Niraparib "traps" PARP enzymes on the DNA at the site of damage, forming PARP-DNA complexes that are highly cytotoxic and further disrupt DNA replication and repair. [9][10] Recent studies have also suggested that Niraparib can modulate the tumor microenvironment by activating interferon signaling and enhancing the infiltration of immune cells, indicating a potential role in combination with immunotherapies. [11] Additionally, Niraparib has been shown to inhibit the STAT3 signaling pathway, which is involved in tumor cell apoptosis. [11][12][13]

Data Presentation

Table 1: In Vitro Potency of Niraparib Enantiomers

Enantiomer	Target	IC ₅₀ (nM)	PARylation EC ₅₀ (nM)	BRCA1-deficient HeLa CC ₅₀ (nM)
S-Niraparib	PARP-1	3.8[3][4]	4.0[1][7][8]	34[1][7][8]
	PARP-2	2.1[3][4]		
R-Niraparib	PARP-1	2.4[7][8][14]	30[1][7][8]	470[1][7][8]

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.

Table 2: In Vivo Efficacy of Niraparib in Xenograft Models

Cancer Model	Treatment	Dosing Schedule	Tumor Growth Inhibition	Reference
BRCA1 mutant (MDA-MB-436)	Niraparib (as HCl salt)	50 mg/kg, oral, once daily for 4 weeks	Significant tumor growth inhibition	[1]
BRCA2 deficient (CAPAN-1)	Niraparib	80 mg/kg, oral, once daily for 2, 3, or 4 weeks	~60% tumor growth inhibition	[1]
High-Grade Serous Ovarian Carcinoma (PDX models)	Niraparib (monotherapy)	Not specified	Tumor regressions in a BRCA2-mutant and a RAD51C promoter-methylated model	[15][16]
High-Grade Serous Ovarian Carcinoma (PDX models)	Niraparib (maintenance)	Not specified	Delayed progression in a BRCA2-deficient model	[15][16]

PDX: Patient-Derived Xenograft

Experimental Protocols

In Vitro PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Niraparib against PARP-1 and PARP-2.

Materials:

- Recombinant human PARP-1 or PARP-2 enzyme
- Histone H1

- $^3\text{H-NAD}^+$
- Niraparib (S- and R-enantiomers)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl_2 , 250 μM DTT)
- Scintillation counter and vials

Protocol:

- Prepare serial dilutions of Niraparib enantiomers in the assay buffer.
- In a reaction well, combine the PARP enzyme, histone H1, and the Niraparib dilution.
- Initiate the reaction by adding $^3\text{H-NAD}^+$.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stopping solution (e.g., 20% trichloroacetic acid).
- Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histone H1.
- Wash the filter plate to remove unincorporated $^3\text{H-NAD}^+$.
- Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
- Calculate the percentage of PARP inhibition for each Niraparib concentration and determine the IC_{50} value using non-linear regression analysis.

Cell-Based PARylation Assay

Objective: To measure the inhibition of intracellular PARP activity by Niraparib.

Materials:

- Cancer cell line of interest (e.g., HeLa)
- Niraparib (S- and R-enantiomers)

- DNA damaging agent (e.g., methyl methanesulfonate - MMS)
- Anti-PAR antibody
- Secondary antibody conjugated to a fluorescent dye
- High-content imaging system

Protocol:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of Niraparib for a specified pre-incubation period (e.g., 1 hour).
- Induce DNA damage by adding a DNA damaging agent (e.g., MMS) and incubate for a short period (e.g., 15 minutes).
- Fix, permeabilize, and block the cells.
- Incubate the cells with a primary antibody against PAR.
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
- Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR in the nucleus.
- Calculate the percentage of PARylation inhibition and determine the EC₅₀ value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Niraparib in a mouse xenograft model.

Materials:

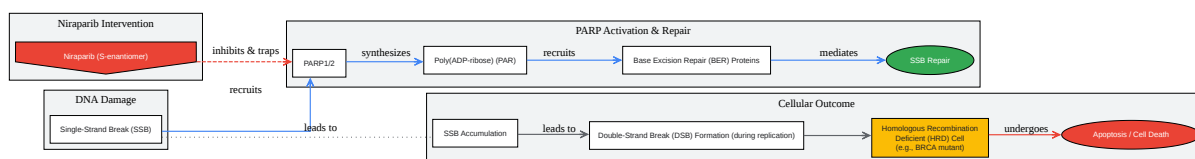
- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest (e.g., MDA-MB-436 with BRCA1 mutation)

- Niraparib formulated for oral administration
- Calipers for tumor measurement

Protocol:

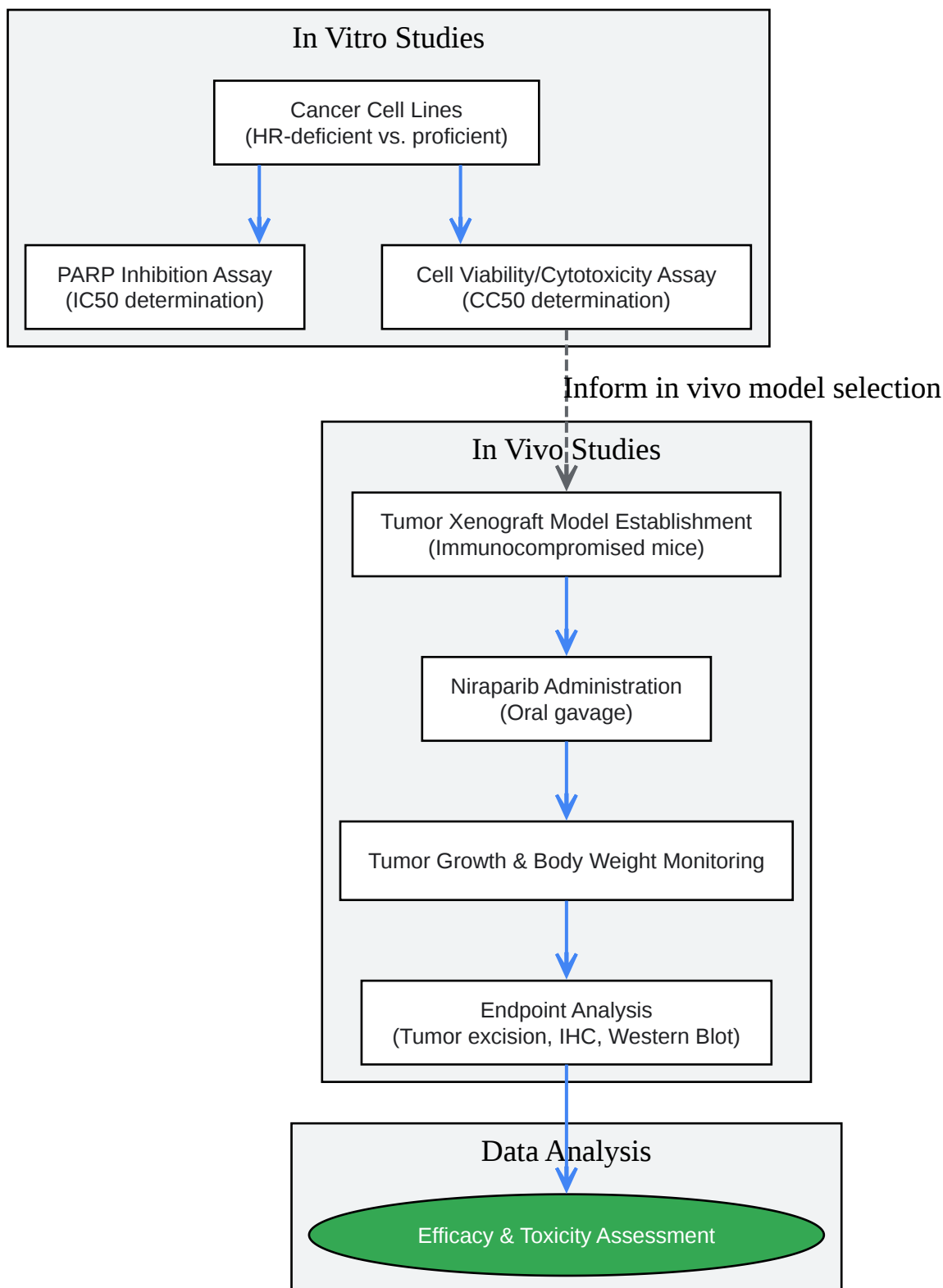
- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer Niraparib orally to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle.
- Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Plot the mean tumor volume over time for each group to assess treatment efficacy.

Mandatory Visualizations



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Caption: Mechanism of action of Niraparib leading to synthetic lethality.



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Caption: General experimental workflow for evaluating Niraparib efficacy.

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